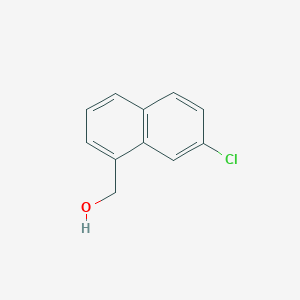
N-(4-methoxyphenyl)-N-methylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-methylquinolin-4-amine is a compound that features a quinoline ring system attached to a methoxyphenyl group through a methylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-methoxybenzylamine with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom in 4-chloroquinoline by the amine group of 4-methoxybenzylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine.
Reduction: Formation of (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(4-methoxyphenyl)-N-methylquinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, and modifications to the methoxyphenyl group can lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects.
相似化合物的比较
Similar Compounds
- (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine
- (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine
- (4-Methoxy-phenyl)-methyl-(isoquinolin-4-yl)-amine
Uniqueness
N-(4-methoxyphenyl)-N-methylquinolin-4-amine is unique due to its specific combination of a methoxyphenyl group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
827030-95-5 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-methylquinolin-4-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-7-9-14(20-2)10-8-13)17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI 键 |
AKFHIQXDZMGKMN-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)OC)C2=CC=NC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)


![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)



